molecular formula C15H24O4 B034821 1,9-Nonanediol diacrylate CAS No. 107481-28-7

1,9-Nonanediol diacrylate

Cat. No. B034821
M. Wt: 268.35 g/mol
InChI Key: PGDIJTMOHORACQ-UHFFFAOYSA-N
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Description

1,9-Nonanediol diacrylate is a compound of interest due to its potential applications in polymer and materials science. Although specific studies directly addressing this compound are scarce, insights can be drawn from research on similar compounds such as 1,9-Nonanedioic acid and its derivatives.

Synthesis Analysis

A study on the enzymatic production of 1,9-Nonanedioic acid, a closely related compound, from oleic acid demonstrates the potential for biosynthetic pathways in creating long-chain dicarboxylic acids, which are valuable building blocks for polymers. This process involves the use of recombinant Corynebacterium glutamicum for the conversion, highlighting a sustainable approach to synthesizing complex organic molecules (Lee et al., 2019).

Molecular Structure Analysis

Research on the structure of nonane-1,9-diaminium chloride chloroacetate provides insights into the molecular arrangement of similar long-chain compounds. The study reveals a fully extended aliphatic chain with slight deviations from the all-trans conformation, emphasizing the impact of molecular structure on physical properties (Paul & Kubicki, 2011).

Chemical Reactions and Properties

The acylation of dipyrromethanes to form 1,9-diacyldipyrromethanes, critical for the synthesis of porphyrins, mirrors the chemical reactivity of diol diacrylates in polymer chemistry. The use of Bu(2)SnCl(2) for purification and reaction facilitation offers a glimpse into the complex chemistry and potential reactivity of 1,9-Nonanediol diacrylate in forming polymeric structures (Tamaru et al., 2004).

Physical Properties Analysis

The synthesis and study of nonane-1,9-diaminium chloride chloroacetate highlight the physical properties of similar compounds, such as crystallinity and hydrogen bond interactions. These properties are crucial for understanding the behavior of 1,9-Nonanediol diacrylate in different environments (Paul & Kubicki, 2011).

Chemical Properties Analysis

Monobenzylation of 1,9-nonanediol, using 18-Crown-6 as a catalyst under mild conditions, provides insight into the chemical modifications possible with 1,9-Nonanediol diacrylate. This study shows the feasibility of selective reaction conditions for achieving specific functionalization, which is fundamental for the material and chemical engineering of diacrylate compounds (Ming-hua, 2011).

Scientific Research Applications

  • Synthesis of Hyperbranched Polyethylenes : Morgan et al. (2008) explored the chain walking copolymerization of ethylene with 1,4-butanediol diacrylate, which led to the synthesis of low-viscosity hyperbranched polyethylenes. These polyethylenes possess controllable acryloyl functionality and low glass transition temperatures (Morgan, Ye, Zhang, & Subramanian, 2008).

  • Agricultural Soil Health : Lu et al. (2019) found that 1,9-decanediol effectively inhibits nitrification and ammonia oxidizers in agricultural soils. This could potentially reduce nitrogen losses and improve soil health (Lu, Zhang, Jiang, Kronzucker, Shen, & Shi, 2019).

  • Crystal Structure Analysis : Paul and Kubicki (2011) analyzed the crystal structure of nonane-1,9-diaminium chloride chloroacetate-hydroxyacetic acid, revealing a layer structure governed by hydrogen bond interactions (Paul & Kubicki, 2011).

  • Biopolyester Production : Lee et al. (2019) demonstrated the use of recombinant Corynebacterium glutamicum to produce 1,9-nonanedioic acid from oleic acid. This process can be used for the enzymatic production of biopolyesters (Lee, Kang, Kim, Seo, Pyo, & Park, 2019).

  • Natural Rubber Latex Prevulcanization : Wiroonpochit et al. (2017) identified ultraviolet irradiation with 1,6-hexanediol diacrylate (HDDA) as the most suitable method for prevulcanization of natural rubber latex. HDDA shows the greatest affinity for the material and is insensitive to oxygen and filler concentrations (Wiroonpochit, Uttra, Jantawatchai, Hansupalak, & Chisti, 2017).

  • Monobenzylation of 1,9-Nonanediol : Ming-hua (2011) discussed the optimal conditions for the monobenzylation of 1,9-nonanediol, a process important for creating various chemical products (Ming-hua, 2011).

  • Thermal Polymerization and Cross-Linking : Selli et al. (1994) studied the thermal polymerization and cross-linking of pre-irradiated 1,4-butanediol diacrylate, observing that double bonds decay according to first-order kinetics (Selli, Bellobono, & Oliva, 1994).

  • Gene Transfection Efficiency : Zeng et al. (2017) found that highly branched poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) significantly improves gene transfection efficiency compared to linear alternatives (Zeng, Zhou, Ng, Ahern, Alshehri, Gao, Pierucci, Greiser, & Wang, 2017).

  • Facile Isolation of 1,9-Diacyldipyrromethane-Tin Complexes : Tamaru et al. (2004) developed a tin-complexation strategy for isolating 1,9-diacyldipyrromethane-tin complexes, useful in porphyrin-forming reactions (Tamaru, Yu, Youngblood, Muthukumaran, Taniguchi, & Lindsey, 2004).

  • Synthesis of Poly(β-amino ester)s : Akinc et al. (2003) synthesized poly(β-amino ester)s optimized for highly effective gene delivery, potentially aiding in nonviral vector design (Akinc, Anderson, Lynn, & Langer, 2003).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

9-prop-2-enoyloxynonyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDIJTMOHORACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

178251-43-9
Record name 2-Propenoic acid, 1,1′-(1,9-nonanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178251-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90910341
Record name Nonane-1,9-diyl diprop-2-enoate
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Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Nonanediol diacrylate

CAS RN

107481-28-7
Record name 1,9-Nonanediol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107481-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Record name Nonane-1,9-diyl diprop-2-enoate
Source EPA DSSTox
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Record name nonane-1,9-diyl diacrylate
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Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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